D-Galactonic acid

Catalog No.
S566644
CAS No.
576-36-3
M.F
C6H12O7
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galactonic acid

CAS Number

576-36-3

Product Name

D-Galactonic acid

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1

InChI Key

RGHNJXZEOKUKBD-MGCNEYSASA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Synonyms

galactonic acid, galactonic acid, (D)-isomer, galactonic acid, (L)-isomer, galactonic acid, monopotassium salt

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Description

D-galactonic acid is a galactonic acid compound having D-configuration. It is a conjugate acid of a D-galactonate. It is an enantiomer of a L-galactonic acid.
Galactonic acid, also known as D-galactonate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Galactonic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Galactonic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, galactonic acid is primarily located in the cytoplasm. Galactonic acid is also a parent compound for other transformation products, including but not limited to, 6-phospho-2-dehydro-3-deoxy-D-galactonic acid, N-acetyl-D-galactosaminic acid, and D-galactono-1, 5-lactone.

D-Galactonic acid is a sugar acid with the molecular formula C₆H₁₂O₇ and a molecular weight of approximately 196.1553 g/mol. It is derived from the metabolism of galactose, specifically through the action of the enzyme galactose dehydrogenase, which converts galactose into galactonolactone, subsequently leading to the formation of D-galactonic acid . Structurally, D-galactonic acid is characterized by a carboxylic acid functional group and multiple hydroxyl groups, making it a polyhydroxy acid.

, primarily involving its carboxylic acid and hydroxyl groups. Notably, it can undergo:

  • Oxidation: It can be oxidized to form D-galactonate.
  • Esterification: Reacting with alcohols can produce esters.
  • Redox Reactions: D-galactonic acid has been studied for its interactions with chromium species, where it can reduce hexavalent chromium to trivalent chromium under specific conditions .

D-Galactonic acid plays a significant role in human metabolism. It is a metabolic byproduct of galactose and is notably elevated in individuals with galactosemia due to deficiencies in enzymes like galactose-1-phosphate uridyltransferase. Elevated levels of D-galactonic acid can lead to it acting as an acidogen and metabotoxin, potentially causing cellular damage if accumulated excessively . Additionally, it may participate in the pentose phosphate pathway, which is crucial for nucleotide synthesis and cellular metabolism .

D-Galactonic acid can be synthesized through several methods:

  • Enzymatic Conversion: The primary method involves the enzymatic conversion of galactose to D-galactonic acid via galactose dehydrogenase.
  • Chemical Synthesis: Laboratory methods may involve oxidation of D-galactose using oxidizing agents like sodium periodate or other reagents that selectively oxidize alcohols to acids .
  • Microbial Fermentation: Some studies have explored using specific microorganisms that can metabolize sugars into organic acids, including D-galactonic acid.

D-Galactonic acid has several applications across various fields:

  • Food Industry: Used as a food additive or preservative due to its acidifying properties.
  • Pharmaceuticals: Investigated for potential therapeutic roles in metabolic disorders related to sugar metabolism.
  • Biotechnology: Utilized in fermentation processes and as a substrate for microbial production of other valuable compounds .

Research has shown that D-galactonic acid interacts with various metal ions and organic compounds. For instance, studies have indicated its ability to form complexes with chromium ions, influencing their redox states and potentially affecting their toxicity . This interaction highlights its importance in environmental chemistry and bioremediation processes.

D-Galactonic acid shares similarities with several other sugar acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
D-Galacturonic AcidC₆H₈O₇Derived from pectin; involved in plant cell wall structure.
L-Galactonic AcidC₆H₁₂O₇Enantiomer of D-galactonic acid; differs in stereochemistry.
D-Mannuronic AcidC₆H₈O₇Precursor in alginate biosynthesis; found in brown algae.
D-Glucuronic AcidC₆H₈O₇Important for detoxification processes in mammals; contributes to glycosaminoglycan synthesis.

D-Galactonic acid is unique due to its specific metabolic pathway originating from galactose and its biological implications in human health, particularly concerning metabolic disorders like galactosemia. Its structural characteristics also differentiate it from other similar compounds, allowing for distinct chemical reactivity and biological activity.

Physical Description

Solid

XLogP3

-3.4

Melting Point

133-136°C

Other CAS

13382-27-9

Wikipedia

D-galactonate
D-galactonic acid

Dates

Modify: 2023-07-20

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